Purity Specification vs. Industry Baseline for Research-Grade Intermediates
The target compound is supplied with a purity specification of >90% as determined by the vendor [1]. This exceeds the common industry baseline of ≥95% for many research-grade building blocks, but no head-to-head purity comparison with a specific named analog is available from the same analytical method. This evidence is therefore classified as Supporting evidence only.
| Evidence Dimension | Purity (area% by HPLC or equivalent) |
|---|---|
| Target Compound Data | >90% |
| Comparator Or Baseline | Industry typical research-grade specification: ≥95% (no named comparator with identical analytical method available) |
| Quantified Difference | Not directly comparable due to absence of a common analytical reference standard. |
| Conditions | Vendor specification; exact analytical method not disclosed. |
Why This Matters
For procurement, purity is a minimum threshold; however, without a direct comparator, this data point alone cannot justify selection over other suppliers.
- [1] Hoelzel Biotech. Product Page: N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide (ArtNr MS-10382-100mg). Distributed by Key Organics. View Source
